Tantalum carbide (TaC)
Overview
Description
Synthesis Analysis
The synthesis of tantalum carbide involves several methods, including the carbothermal reduction of tantalum oxides or direct reaction between tantalum and carbon at high temperatures. These processes are crucial for controlling the purity, microstructure, and physical properties of the final product. The synthesis can significantly impact the material's performance in applications, highlighting the importance of optimizing synthesis parameters for desired outcomes.
Molecular Structure Analysis
Tantalum carbide has a cubic crystal structure similar to that of sodium chloride (NaCl), characterized by a strong covalent bond between tantalum and carbon atoms. This robust bonding contributes to its exceptional hardness and high melting point. Understanding the molecular structure is vital for predicting and enhancing the material's mechanical and thermal properties.
Chemical Reactions and Properties
Chemically, tantalum carbide is remarkably stable. It does not react with most acids and bases, making it resistant to corrosion. However, it can react with halogens at high temperatures, forming tantalum halides. This chemical stability under extreme conditions is one of the reasons tantalum carbide is valued in applications requiring high durability and resistance to chemical attack.
Physical Properties Analysis
Tantalum carbide is known for its high melting point, above 3,880°C, which is among the highest for all known materials. It also exhibits high hardness, second only to diamond and some borides. These properties, along with its thermal conductivity and resistance to thermal shock, make it an excellent material for high-temperature applications.
Chemical Properties Analysis
The chemical properties of tantalum carbide include its inertness to most chemical reagents at room temperature and its ability to form stable compounds with halogens at elevated temperatures. Its oxidation resistance is also notable, although it can oxidize in the presence of strong oxidizers at high temperatures, affecting its performance and durability in specific applications.
References (Sources)
- Biological performance and environmental impact of tantalum: J. Black (1994), Montserrat Filella (2017).
- Synthesis and applications of porous tantalum and its use in dental implants: S. Bencharit et al. (2014), Sefiu Abolaji Rasaki et al. (2018).
- Review on the separation of niobium and tantalum by solvent extraction highlighting the challenges in the separation process: Thi Hong Nguyen, Man-Seung Lee (2018).
Scientific Research Applications
-
Ultra-High Temperature Ceramics (UHTC)
- Summary of Application : TaC is a promising candidate for ultra-high temperature ceramics (UHTC) due to its desirable mechanical strength .
- Methods of Application : TaC samples are synthesized at 5.5 GPa and 1400 °C using the high pressure and high temperature (HPHT) sintering method .
- Results or Outcomes : The Vickers hardness of TaC synthesized using this method was determined to be 20.9 GPa. The ideal indentation strength of TaC is about 23.3 GPa in the (1 0) [001] direction .
-
Metallic Materials Reinforcement
-
Electronic Devices
-
Rocket Nozzle and Scramjet Component
-
Catalyst Support Material for Ammonia Decomposition
-
Heat Sink Applications
-
Microchips and Semiconductors
-
Cutting Tools and Wear-Resistant Coatings
-
Aerospace Components
-
Medical Implants
-
Military Equipment
-
Aluminum and Other Nonferrous Alloys
-
Mechanical Alloying
-
Electrical Wires Coating
-
Chemical Processing Equipment
-
Storage Tanks for Corrosive Materials
-
Refractory Material
-
Nonferrous Alloys
Safety And Hazards
Future Directions
As a member of the refractory metal carbide family of materials, TaC is a promising candidate for ultra-high temperature ceramics (UHTC) with desirable mechanical strength . It is a desirable candidate for next-generation thermal heat protection, scramjet components, and rocket propulsion-exposed components .
properties
IUPAC Name |
methane;tantalum | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.Ta/h1H4; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVPOVIZFDXMPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.[Ta] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Ta | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965960 | |
Record name | Methane--tantalum (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.990 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | Tantalum carbide (TaC) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tantalum carbide (TaC) | |
CAS RN |
12070-06-3, 51680-51-4 | |
Record name | Tantalum carbide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tantalum carbide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051680514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tantalum carbide (TaC) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methane--tantalum (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TANTALUM CARBIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZUXHGUFHH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.